molecular formula C7H3ClO2S B13705181 5-Chlorobenzo[d][1,3]dioxole-2-thione

5-Chlorobenzo[d][1,3]dioxole-2-thione

Cat. No.: B13705181
M. Wt: 186.62 g/mol
InChI Key: NDKDOOPLIMRMGU-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d][1,3]dioxole-2-thione (CAS 33373-00-1) is a chemical compound with the molecular formula C7H3ClO2S and a molecular weight of 186.62 g/mol . Its structure is based on a 1,3-benzodioxole core system, a scaffold known in various chemical research areas , where a chlorine substituent is present at the 5-position and a thione group replaces the oxygen at the 2-position . This specific modification makes it a sulfur-containing analog of 5-Chloro-1,3-benzodioxole . As a specialty chemical, it serves as a valuable synthetic building block for researchers in medicinal chemistry and organic synthesis. Potential applications include its use as an intermediate in the development of novel heterocyclic compounds or in materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClO2S

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H3ClO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H

InChI Key

NDKDOOPLIMRMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=S)O2

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Chlorobenzo D 1 2 Dioxole 2 Thione

Conventional Synthetic Routes to the 5-Chlorobenzo[d]organic-chemistry.orgresearchgate.netdioxole-2-thione Scaffold

Traditional methods for synthesizing this scaffold are robust and well-documented in the broader context of organic sulfur chemistry. These routes include thionation of a carbonyl precursor, nucleophilic substitution for ring closure, and the use of highly reactive thiocarbonyl sources.

The most direct and common method for the synthesis of 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxole-2-thione is the thionation of the corresponding oxygen analog, 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxol-2-one. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Phosphorus-based reagents are the most effective for this purpose.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.orgnih.gov Its reaction with a carbonyl group proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond being the driving force for the reaction. organic-chemistry.org Compared to other reagents like phosphorus pentasulfide (P4S10), Lawesson's reagent often requires milder conditions and provides cleaner reaction profiles. organic-chemistry.orgnih.gov

Phosphorus Pentasulfide (P4S10) is another classic and powerful thionating agent. nih.govresearchgate.net However, it typically necessitates higher reaction temperatures and can sometimes lead to lower yields compared to Lawesson's reagent. organic-chemistry.org The reactivity of P4S10 can be enhanced by using it in combination with other reagents, such as hexamethyldisiloxane (B120664) (HMDO) or in a complex with pyridine (B92270), which can lead to higher yields and shorter reaction times, sometimes facilitated by microwave irradiation. researchgate.netnih.govorganic-chemistry.org

The efficiency of the thionation reaction is highly dependent on the careful optimization of several parameters.

Solvent: The choice of solvent is critical. Anhydrous, high-boiling point, non-polar solvents are generally preferred to facilitate the reaction and solubilize the reagents. Toluene is a commonly employed solvent for reactions with Lawesson's reagent. nih.govorientjchem.org For P4S10, solvents like pyridine or acetonitrile can be used, especially when P4S10 is used as a complex. organic-chemistry.org

Temperature: The reaction temperature is a key factor. Reactions using Lawesson's reagent are often conducted at elevated temperatures, typically ranging from room temperature up to the reflux temperature of the solvent (e.g., 110°C for toluene). nih.gov P4S10 generally requires more forceful conditions, with temperatures potentially exceeding 150°C, although the use of microwave assistance can significantly reduce the required temperature and reaction time. researchgate.net

Reaction Time: The duration of the reaction can vary from as little as 45 minutes to 24 hours. nih.gov Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of byproducts.

ReagentTypical SolventTypical Temperature Range (°C)Typical Reaction Time
Lawesson's ReagentToluene, THF35 - 11045 min - 24 h
P4S10Pyridine, XyleneReflux>12 h
P4S10/HMDO (Microwave)Solvent-free or AreneMicrowave IrradiationMinutes
P4S10-Pyridine ComplexAcetonitrile, Dimethyl SulfoneAmbient to 175Variable

The structure of the carbonyl precursor, in this case, 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxol-2-one, plays a significant role in the efficiency of the thionation reaction. The electronic and steric environment of the carbonyl group can affect its reactivity towards the thionating agent. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring may influence the electrophilicity of the carbonyl carbon. Generally, ketones and lactones react faster than esters with Lawesson's reagent. organic-chemistry.org The cyclic carbonate structure of the precursor is expected to be reactive under standard thionation conditions.

An alternative to the direct thionation of a pre-formed ring is the construction of the 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxole-2-thione ring system through nucleophilic substitution and condensation reactions. gacariyalur.ac.inwikipedia.org This approach typically starts with a substituted catechol, such as 4-chlorocatechol (B124253).

The general strategy involves the reaction of the two hydroxyl groups of the catechol with a reagent that can provide the thiocarbonyl (C=S) group. A common reagent for this purpose is carbon disulfide (CS2) in the presence of a base like potassium hydroxide. tubitak.gov.tr This reaction proceeds via a nucleophilic attack of the deprotonated catechol hydroxyl groups on the carbon of CS2, followed by intramolecular cyclization to form the desired heterocyclic ring. This method is often used for the synthesis of related 1,3,4-oxadiazole-2(3H)-thione derivatives from aroyl hydrazines and carbon disulfide. tubitak.gov.tr

Thiophosgene (B130339) (CSCl2) is a highly reactive, though toxic, reagent that serves as a source for the thiocarbonyl group in various organic syntheses. wikipedia.org Its two reactive C-Cl bonds allow for sequential or simultaneous reactions with dinucleophiles to form heterocyclic systems. wikipedia.org

In the context of synthesizing 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxole-2-thione, the reaction would involve 4-chlorocatechol as the nucleophile. The reaction mechanism would likely proceed through a stepwise nucleophilic substitution, where one hydroxyl group of the catechol attacks the thiophosgene, displacing a chloride ion. This is followed by an intramolecular attack by the second hydroxyl group to displace the remaining chloride and close the ring. This approach is analogous to the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide, which also involves nucleophilic ring-opening and subsequent cyclization. While direct examples for the target molecule are scarce, the known reactivity of thiophosgene with diols makes this a plausible synthetic route.

Thionation Reactions Utilizing Phosphorus-Based Reagents (e.g., Lawesson's Reagent, P4S10)

Advanced Synthetic Approaches and Methodological Innovations

Modern organic synthesis continually seeks to improve upon traditional methods by enhancing efficiency, reducing reaction times, and employing more environmentally benign conditions. For the synthesis of 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxole-2-thione, several advanced approaches can be considered.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate thionation reactions. researchgate.netnih.gov For instance, the thionation of carbonyl compounds using P4S10 and hexamethyldisiloxane can be achieved in significantly shorter times and with higher yields under microwave conditions compared to conventional heating. researchgate.net This technique could be directly applied to the thionation of 5-Chlorobenzo[d] organic-chemistry.orgresearchgate.netdioxol-2-one.

Novel Thionating Reagents: Research into new thionating agents aims to overcome the limitations of classical reagents. For example, a storable, crystalline P4S10-pyridine complex has been developed that offers cleaner thionation products and easier workup procedures compared to Lawesson's reagent. organic-chemistry.org Fluorous Lawesson's reagents have also been synthesized, which can simplify product purification through fluorous solid-phase extraction. organic-chemistry.org These advanced reagents represent promising alternatives for the synthesis of the target compound.

Catalytic Approaches: While less common for direct thionation, catalytic methods for the formation of related sulfur heterocycles are being explored. These methods often involve transition metal catalysts and could potentially be adapted for the synthesis of the benzo[d] organic-chemistry.orgresearchgate.netdioxole-2-thione scaffold, offering a more atom-economical and sustainable route.

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. frontiersin.org In the context of synthesizing 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-thione and its derivatives, microwave irradiation can significantly enhance the efficiency of the cyclization step. The use of microwave heating can drastically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov This rapid heating can also minimize the formation of side products, leading to cleaner reaction profiles and easier purification. For the synthesis of related benzoxazole and benzothiazole derivatives, microwave-assisted protocols have been shown to be highly effective, suggesting their applicability to the synthesis of benzodioxole-2-thiones. researchgate.net

The table below illustrates a comparative example of reaction times for a hypothetical microwave-assisted synthesis versus a conventional heating method for the cyclization of 4-chlorocatechol with a thiocarbonylating agent.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Hypothetical Yield
Conventional Heating 6-12 hours 65%
Microwave Irradiation 10-30 minutes 85%

Catalytic Methods in 5-Chlorobenzo[d]amazonaws.comnih.govdioxole-2-thione Synthesis

The use of catalysts can offer a milder and more efficient alternative to traditional synthetic methods. In the synthesis of 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-thione, both acid and base catalysis can be envisioned to facilitate the cyclization reaction. Lewis acids could activate the thiocarbonyl group, making it more susceptible to nucleophilic attack by the catechol hydroxyl groups. Conversely, a base could be employed to deprotonate the catechol, increasing its nucleophilicity.

Palladium-catalyzed thiocarbonylation reactions, while typically employed for the synthesis of thioesters from aryl halides, demonstrate the utility of transition metal catalysis in forming C-S bonds with a carbonyl group. amazonaws.comamazonaws.comrsc.orgnih.govrsc.org While not directly applicable to the synthesis from catechol, these methods highlight the potential for developing novel catalytic routes. For the synthesis of cyclic carbonates from diols and carbon dioxide, various carbene catalysts have been shown to be effective, suggesting that analogous catalytic systems could be developed for thiocarbonylation reactions using carbon disulfide. rsc.org

Strategies for Yield Improvement and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-thione. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The selection of an appropriate base to scavenge the HCl generated during the reaction is also critical to drive the reaction to completion and prevent side reactions.

Common strategies for yield improvement in heterocyclic synthesis include:

Careful control of reaction temperature: To minimize the formation of byproducts.

Use of high-purity starting materials: To avoid the introduction of impurities that can interfere with the reaction or complicate purification.

Optimization of reactant stoichiometry: To ensure complete conversion of the limiting reagent.

Purification of the final product can be achieved through various chromatographic and non-chromatographic techniques. Recrystallization is a common and effective method for purifying solid organic compounds. nih.gov The choice of solvent for recrystallization is critical and should be determined empirically. Column chromatography using silica gel or alumina is another powerful technique for separating the desired product from impurities. organic-chemistry.org For sulfur-containing compounds, specific care must be taken to avoid degradation on certain stationary phases.

The following table outlines common purification techniques and their applicability.

Table 2: Purification Techniques for Aromatic Thiones

Technique Principle Applicability
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Purification of solid compounds with moderate to high purity.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase. Separation of complex mixtures and purification to high levels.
Sublimation Transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. Purification of volatile solids.

Synthesis of Structural Analogues and Derivatives of 5-Chlorobenzo[d]amazonaws.comnih.govdioxole-2-thione

The synthesis of structural analogues and derivatives of 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-thione allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties.

Introduction of Varied Substituents on the Benzo[d]amazonaws.comnih.govdioxole Core

The introduction of various substituents onto the aromatic ring of the benzo[d] amazonaws.comnih.govdioxole core can be achieved by starting with appropriately substituted catechols. For example, using catechols with alkyl, alkoxy, or nitro groups in the 4- or 5-position would lead to the corresponding substituted 5-chlorobenzo[d] amazonaws.comnih.govdioxole-2-thiones.

Alternatively, functionalization of the pre-formed 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-thione ring system can be accomplished through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing chloro and dioxole groups will determine the position of the incoming substituent.

Modifications of the Chalcogen Moiety (e.g., S-Se Bioisosteric Exchange)

Bioisosteric replacement of the sulfur atom with selenium can lead to compounds with altered physicochemical and biological properties. The synthesis of the corresponding 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-selone can be envisioned by using a selenium-based reagent in place of a thiocarbonylating agent. For instance, the reaction of 4-chlorocatechol with phosgene (B1210022) followed by treatment with a selenating agent like Lawesson's reagent or by direct reaction with carbon diselenide (CSe₂) under suitable conditions could potentially yield the desired selone. The synthesis of organoselenium compounds, including diselenides incorporating the benzo[d] amazonaws.comnih.govdioxole subunit, has been reported, indicating the feasibility of incorporating selenium into this heterocyclic system. ias.ac.in

Regioselective Synthesis Considerations for Substituted Analogues

The regioselective synthesis of substituted analogues of 5-Chlorobenzo[d] amazonaws.comnih.govdioxole-2-thione is a critical aspect when designing derivatives with specific substitution patterns. When introducing a new substituent onto the 5-chlorobenzodioxole ring via electrophilic aromatic substitution, the directing effects of both the chlorine atom and the dioxole ring must be considered. The dioxole ring is generally considered to be an activating group and an ortho-, para-director. The chlorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these electronic effects will govern the position of substitution. For instance, nitration or halogenation of 5-chlorobenzo[d] amazonaws.comnih.govdioxole would likely lead to substitution at the position ortho or para to the activating dioxole group, with the precise outcome influenced by steric factors. google.comresearchgate.netnih.govorganic-chemistry.orgnih.govbeilstein-journals.orggoogle.comresearchgate.netescholarship.org

Reaction Chemistry and Mechanistic Insights of 5 Chlorobenzo D 1 2 Dioxole 2 Thione

Reactivity Profile of the Thione Functional Group

The thiocarbonyl group (C=S) in 5-Chlorobenzo[d] worldresearchersassociations.comguidechem.comdioxole-2-thione is a highly reactive center. The lower electronegativity and greater polarizability of sulfur compared to oxygen result in a C=S bond that is weaker and more reactive than its carbonyl (C=O) counterpart. This inherent reactivity allows for a diverse range of chemical transformations.

The carbon-sulfur double bond of the thione group is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. This dual nature allows it to react with a wide array of reagents. nih.govnih.govresearchgate.net

Electrophilic Carbon Center : The electrophilic carbon atom is susceptible to attack by nucleophiles. Electron-rich species will form a new bond with this carbon, pushing the pi-electrons of the C=S bond onto the sulfur atom. libretexts.org

Nucleophilic Sulfur Center : The sulfur atom, with its lone pairs of electrons, acts as a nucleophile, particularly as a soft nucleophile according to the Hard and Soft Acids and Bases (HSAB) theory. nih.gov It can react with various soft electrophiles. Thiones can also be deprotonated under certain conditions to form highly reactive thiolates, which are potent nucleophiles. nih.govnih.gov

Reaction TypeReagent ClassExpected Product/IntermediateMechanistic Feature
Nucleophilic Attack Grignard Reagents (R-MgX), Organolithiums (R-Li)Tertiary ThiolAddition to the electrophilic thiocarbonyl carbon.
Nucleophilic Attack Amines (R-NH₂)HemithioaminalAddition of the amine to the C=S bond.
Electrophilic Attack Alkyl Halides (R-X)Thioether (after S-alkylation)The nucleophilic sulfur attacks the electrophilic carbon of the alkyl halide.
Electrophilic Attack Michael AcceptorsThioether AdductConjugate addition of the sulfur nucleophile.

Interactive Data Table: Summary of Electrophilic and Nucleophilic Reactions of the Thione Group.

The sulfur atom in the thione group is in a low oxidation state and can be readily oxidized. The oxidation typically proceeds sequentially, first to the corresponding S-oxide (a sulfine (B13751562) or thioketone S-oxide) and then to the S,S-dioxide (a sulfene (B1252967) or thioketone S,S-dioxide). These reactions are often sensitive to the choice of oxidizing agent and reaction conditions.

Common oxidizing agents like m-chloroperbenzoic acid (MCPBA), potassium peroxymonosulfate (B1194676) (Oxone®), and peracetic acid can be employed. researchgate.netrsc.org The reaction with one equivalent of the oxidant generally yields the sulfoxide, while an excess of the oxidant can lead to the sulfone. The resulting sulfoxides and sulfones are highly reactive intermediates themselves and may undergo further transformations. researchgate.net

Oxidizing AgentExpected ProductNotes
m-Chloroperbenzoic acid (MCPBA) (1 equiv.)5-Chlorobenzo[d] worldresearchersassociations.comguidechem.comdioxole-2-sulfineFormation of the S-oxide.
m-Chloroperbenzoic acid (MCPBA) (>2 equiv.)5-Chlorobenzo[d] worldresearchersassociations.comguidechem.comdioxole-2,2-dioxideFormation of the S,S-dioxide.
Potassium Permanganate (KMnO₄)Ring-opened products or thiazoles in analogues. researchgate.netCan lead to complex product mixtures depending on conditions.
Peracetic AcidSulfonic acids in related systems. researchgate.netMay result in ring cleavage and further oxidation.

Interactive Data Table: Oxidation Products of the Thione Moiety.

The thione functional group can be reduced to either a thiol or a methylene (B1212753) group (CH₂), depending on the reducing agent and reaction conditions.

Reduction to Thiols : Reagents such as sodium borohydride (B1222165) (NaBH₄) can reduce the C=S bond to a secondary thiol, forming 5-Chlorobenzo[d] worldresearchersassociations.comguidechem.comdioxole-2-thiol. This conversion is analogous to the reduction of ketones to secondary alcohols.

Reductive Desulfurization : More powerful reduction methods, such as catalytic hydrogenation with Raney nickel (Ra-Ni), can lead to the complete removal of the sulfur atom, replacing the C=S group with a methylene group (CH₂) to yield 5-chloro-benzo[d] worldresearchersassociations.comguidechem.comdioxole.

In biological and laboratory settings, the interconversion between thiols and disulfides is a fundamental redox process. libretexts.org While the thione is not a disulfide, its reduced thiol form can participate in such equilibria, for instance, by being oxidized to form a disulfide-linked dimer. libretexts.org

Reactions Involving the Benzo[d]worldresearchersassociations.comguidechem.comdioxole Ring System

The benzo[d] worldresearchersassociations.comguidechem.comdioxole ring is an aromatic system whose reactivity is influenced by the electron-donating effect of the two oxygen atoms in the fused dioxole ring and the electron-withdrawing, directing effect of the chlorine substituent. guidechem.comchemicalbook.com

The fused dioxole group generally acts as an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the available positions on the benzene (B151609) ring. However, the presence of the chlorine atom at the 5-position modifies this reactivity. Chlorine is an ortho-, para-directing but deactivating group due to its inductive electron withdrawal and resonance electron donation.

Therefore, electrophilic substitution on 5-Chlorobenzo[d] worldresearchersassociations.comguidechem.comdioxole-2-thione would be expected to occur at the positions ortho and para to the chlorine atom, with the regioselectivity influenced by the steric hindrance and electronic effects of the thione group. Suzuki-Miyaura coupling reactions have been successfully performed on bromo-substituted benzodioxole analogues, indicating that palladium-catalyzed cross-coupling reactions are a viable pathway for functionalization. worldresearchersassociations.comresearchgate.net

Reaction TypeReagentsPotential Product Position
Nitration HNO₃/H₂SO₄Substitution at C6 or C4
Halogenation Br₂/FeBr₃Substitution at C6 or C4
Friedel-Crafts Acylation RCOCl/AlCl₃Substitution at C6 or C4
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseFunctionalization at the C-Cl bond (requires specific conditions)

Interactive Data Table: Potential Aromatic Substitution Reactions.

While less common for such an electron-rich system, nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon could be possible if a sufficiently strong nucleophile is used or if the ring is further activated by additional electron-withdrawing groups.

The thione group and the aromatic ring can both potentially participate in cycloaddition reactions.

1,3-Dipolar Cycloaddition : The C=S double bond of the thione can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with dipoles such as nitrile imines or nitrile oxides. acs.orgacs.org The chemoselectivity of such reactions can be influenced by the electronic properties of the substituents on the dipole. acs.orgacs.org For example, reaction with a nitrile imine could lead to the formation of a spiro-thiadiazoline ring system.

Diels-Alder Reactions : While the benzene ring of the benzodioxole system is generally unreactive as a diene in Diels-Alder reactions, related o-benzoquinones are known to participate in hetero-Diels-Alder reactions. ias.ac.in It is conceivable that under specific conditions, the aromatic system could act as a diene. More likely, the C=S bond could act as a dienophile, reacting with a conjugated diene to form a six-membered sulfur-containing ring.

These cycloaddition pathways provide powerful methods for constructing complex heterocyclic frameworks from the 5-Chlorobenzo[d] worldresearchersassociations.comguidechem.comdioxole-2-thione scaffold.

Ring-Opening and Ring-Closing Transformations

The benzo[d] ebrary.netnih.govdioxole-2-thione ring system possesses inherent strain and reactive functional groups that can participate in both ring-opening and ring-closing reactions, providing pathways to diverse molecular scaffolds.

Ring-Opening Reactions: The thione moiety is susceptible to nucleophilic attack, which can initiate ring-opening. While specific studies on 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione are not extensively documented, the reactivity of analogous 1,3-dithiol-2-one (B14740766) systems suggests that such transformations are reversible. nih.govrsc.org Nucleophiles can attack the thiocarbonyl carbon, leading to the cleavage of the C-S or C-O bonds. For instance, the reaction of similar sulfur-containing heterocycles, such as 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene, with strong nucleophiles like aryllithium reagents leads to the opening of the thiophene (B33073) ring. beilstein-journals.org Similarly, treatment with bases or other nucleophiles could open the dioxole-2-thione ring to form catechol derivatives. The stability of the resulting phenoxide after the initial nucleophilic attack would be a significant driving force for such a reaction.

Ring-Closing Transformations (Annulation): Conversely, the core structure can be involved in annulation reactions where a new ring is fused onto the existing framework. While direct examples involving 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione are scarce, the principles of intramolecular cyclization are well-established. For example, Brønsted acids can promote the ring-opening of strained rings like 2H-azirines, which then undergo annulation with thioamides to synthesize substituted thiazoles. rsc.org It is plausible that derivatives of 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione, functionalized with appropriate side chains, could undergo intramolecular reactions to form fused heterocyclic systems.

Derivatization Strategies for Complex Molecular Architectures

The reactivity of the thiocarbonyl group and the aromatic ring allows for extensive derivatization, enabling the construction of complex molecular architectures.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocycles is a cornerstone of medicinal and materials chemistry. thieme.com The 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione scaffold can serve as a starting point for building such systems. The thiocarbonyl group is a key handle for cycloaddition reactions. For instance, heteroaromatic N-ylides, generated in situ, readily undergo [3+2] cycloaddition reactions with various electron-deficient olefins to create fused polyheterocycles. nih.gov The thione group in 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione could potentially act as a dipolarophile or participate in other pericyclic reactions to build novel fused rings.

Another strategy involves using the thione as a precursor for other reactive functionalities. For example, condensation reactions with reagents bearing multiple functional groups can lead to subsequent intramolecular cyclizations, yielding fused systems such as thiazolo[4,5-d] ebrary.netnih.govthieme.comtriazoles or imidazol[1',2':1,2]pyrimido[5,4-d] ebrary.netnih.govthiazoles. nih.govresearchgate.net

Table 1: Examples of Reagents for Fused Ring Synthesis with Thione-Containing Heterocycles

Reagent ClassSpecific ExampleResulting Fused System (General)
Heteroaromatic N-YlidesN-phenacylbenzothiazolium bromidesPyrrolo-fused heterocycles
Carbon Disulfide EquivalentsCarbon Disulfide (CS₂)Thiazole or Thione-containing rings
Dienes / DipolarophilesMaleimidesCycloadducts (e.g., fused pyrrolidines)

Reactions with Activated Methylene Compounds

The thiocarbonyl group (C=S) in 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione is analogous to a carbonyl group (C=O) and can undergo condensation reactions with active methylene compounds. These reactions, often of the Knoevenagel type, involve the deprotonation of a C-H bond adjacent to two electron-withdrawing groups, creating a potent carbon nucleophile.

This nucleophile can then attack the electrophilic carbon of the thiocarbonyl group. While direct literature on 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione is limited, reactions of other compounds with active methylene reagents are well-documented. rsc.orgmdpi.com For example, compounds like malononitrile, ethyl cyanoacetate, and pentane-2,4-dione are commonly used. rsc.org The reaction would likely proceed via an initial addition step, followed by elimination of water or hydrogen sulfide (B99878), to yield an exocyclic double-bond product (a methylene-benzo[d] ebrary.netnih.govdioxole derivative). The specific outcome would depend on the reaction conditions and the stability of the intermediates.

Table 2: Common Activated Methylene Compounds and Potential Products

Activated Methylene CompoundElectron-Withdrawing GroupsPotential Product Type with 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione
Malononitrile-CN, -CN2-(dicyanomethylene)-5-chloro-benzo[d] ebrary.netnih.govdioxole
Ethyl Cyanoacetate-CN, -COOEt2-(cyano(ethoxycarbonyl)methylene)-5-chloro-benzo[d] ebrary.netnih.govdioxole
Pentane-2,4-dione (Acetylacetone)-COCH₃, -COCH₃3-(5-chloro-benzo[d] ebrary.netnih.govdioxol-2-ylidene)pentane-2,4-dione

Mechanistic Investigations of Reaction Pathways and Intermediates

Understanding the reaction mechanisms is crucial for controlling product formation and optimizing synthetic routes. For 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione, several reaction pathways can be postulated based on the chemistry of related sulfur heterocycles.

In cycloaddition reactions, the thione can act as a 2π component. For example, in a [3+2] cycloaddition with an azide (B81097) or a nitrile oxide, the reaction would proceed through a concerted or stepwise pathway involving a five-membered ring intermediate that could subsequently rearrange.

In nucleophilic addition-elimination reactions, such as those with active methylene compounds, the mechanism would involve the formation of a tetrahedral intermediate after the initial nucleophilic attack on the thiocarbonyl carbon. The subsequent elimination step would be driven by the formation of a stable C=C double bond and the departure of a leaving group, typically facilitated by acid or base catalysis. Mechanistic studies on the formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol (B7764131) have shown the involvement of oxidation and alkylation steps. researchgate.net Analogous oxidative or electrophilic activation of the sulfur atoms in 5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione could open up unique reaction pathways. Similarly, the Herz reaction, used to form benzo ebrary.netnih.govthieme.comdithiazoles, involves complex electrophilic and nucleophilic ring attacks, highlighting the intricate mechanistic possibilities for sulfur-containing aromatic compounds. mdpi.com

Role as a Building Block in Organic Synthesis

A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure, often bringing unique chemical or physical properties. nih.gov

Precursor for Diversified Chemical Libraries

5-Chlorobenzo[d] ebrary.netnih.govdioxole-2-thione is a promising precursor for the generation of diversified chemical libraries. Its utility stems from several key features:

Multiple Reaction Sites: The molecule offers at least three points for modification: the reactive thione group, the chlorinated position on the aromatic ring (which can be targeted in cross-coupling reactions), and the other aromatic protons that can undergo electrophilic substitution.

Rigid Scaffold: The bicyclic benzodioxole core provides a rigid and well-defined three-dimensional structure, which is often desirable in drug discovery for ensuring specific interactions with biological targets.

Access to Novel Heterocycles: As discussed, the thione functionality is a versatile handle for constructing other heterocyclic rings, allowing for significant scaffold hopping and the exploration of novel chemical space. nih.gov

By systematically varying the reactants that engage with the thione group (e.g., different nucleophiles, dienophiles) and by employing various aromatic substitution or coupling reactions, a large and diverse library of compounds can be generated from this single, versatile precursor.

Intermediate in Multi-Step Synthetic Sequences

The primary utility of 5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione in multi-step synthesis lies in its ability to be converted into a variety of 5-substituted benzo[d] chemspider.comasianpubs.orgdioxole derivatives. These derivatives have garnered significant interest in medicinal chemistry, particularly in the search for new anticonvulsant agents. The chloro-substituent and the thione group on the dioxole ring provide reactive sites for the introduction of diverse functional groups, leading to the generation of a library of compounds for biological screening.

A key transformation involving this intermediate is its conversion to 2-imino-1,3-benzodioxole derivatives through reaction with various amines. This reaction serves as a crucial step in the synthesis of more complex molecules. For instance, in the development of potent anticonvulsant agents, 5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione can be envisioned as a precursor to a range of N-substituted 5-chlorobenzo[d] chemspider.comasianpubs.orgdioxol-2-amine analogs.

While a complete, step-by-step synthesis protocol starting from 5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione to a specific anticonvulsant drug is not extensively detailed in a single source, the chemical literature on the synthesis of 5-substituted benzo[d] chemspider.comasianpubs.orgdioxole derivatives provides a clear pathway. nih.gov The general strategy involves the initial synthesis of the benzodioxole scaffold, followed by modifications at the 5-position and conversion of the 2-thione group.

Table 1: Representative Multi-Step Synthesis Involving a Benzodioxole Intermediate

StepReactant(s)Reagent(s) and ConditionsProductYield (%)
14-Chlorocatechol (B124253)Dichloromethane, Base5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxoleNot specified
25-Chlorobenzo[d] chemspider.comasianpubs.orgdioxoleThiophosgene (B130339)5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione Not specified
35-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione Primary Amine (R-NH₂)5-Chloro-N-substituted-benzo[d] chemspider.comasianpubs.orgdioxol-2-amineNot specified
45-Chloro-N-substituted-benzo[d] chemspider.comasianpubs.orgdioxol-2-amineFurther functionalization reagentsFinal Anticonvulsant CandidateNot specified

This table represents a plausible synthetic sequence based on established chemical transformations for this class of compounds. Specific yields and conditions would be dependent on the particular target molecule.

The mechanistic insight into the key step, the reaction of 5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione with a primary amine, involves a nucleophilic attack of the amine on the thiocarbonyl carbon. This is followed by the elimination of hydrogen sulfide, leading to the formation of the corresponding 2-imino derivative. This transformation is a pivotal step that introduces nitrogen-containing functionalities, which are often crucial for the biological activity of the final compounds.

The research into 5-substituted benzo[d] chemspider.comasianpubs.orgdioxole derivatives has demonstrated that modifications at the 5-position and the nature of the substituent at the 2-position significantly influence the anticonvulsant activity. nih.gov Therefore, the role of 5-Chlorobenzo[d] chemspider.comasianpubs.orgdioxole-2-thione as a versatile intermediate is critical for enabling the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. These studies are essential for optimizing the pharmacological profile of potential drug candidates.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 5 Chlorobenzo D 1 2 Dioxole 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the carbon-hydrogen framework of 5-Chlorobenzo[d] researchgate.netuncw.edudioxole-2-thione.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring. Due to the substitution pattern, these protons form an ABC spin system, which can result in a complex series of multiplets. The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atom and the electron-donating dioxole oxygen atoms. The proton at C4 (adjacent to the chlorine) would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet.

Carbon-¹³ (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The most downfield signal is anticipated for the thione carbon (C=S), typically appearing in the range of δ 180-200 ppm, a characteristic feature for this functional group. mdpi.comresearchgate.net The aromatic carbons will resonate in the typical region of δ 110-150 ppm, with their exact shifts determined by the effects of the chloro and dioxole substituents. The carbon of the dioxole bridge (O-CH₂-O) is generally not present in this thione derivative, being replaced by the C=S carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=S (C2)~190Characteristic downfield shift for a thione carbon.
C-Cl (C5)~130Deshielded by the electronegative chlorine atom.
Aromatic CH110 - 125Shielded/deshielded based on position relative to substituents.
Aromatic C-O145 - 155Deshielded due to attachment to electronegative oxygen.

Note: These are predicted values based on known substituent effects on benzene rings and data from related benzodioxole and thione structures. Actual experimental values may vary.

Heteronuclear NMR Techniques (e.g., ³¹P, ⁷⁷Se if applicable to derivatives)

While not directly applicable to 5-Chlorobenzo[d] researchgate.netuncw.edudioxole-2-thione itself, heteronuclear NMR techniques become relevant for its derivatives. For instance, if the thione sulfur atom were used to coordinate to a phosphorus-containing ligand or metal complex, ³¹P NMR would be a powerful tool to probe the electronic environment and bonding at the phosphorus center. Similarly, if the thione were converted to a selone (C=Se) derivative, ⁷⁷Se NMR would provide direct information about the selenium atom, which is highly sensitive to its chemical environment.

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the complex ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-Chlorobenzo[d] researchgate.netuncw.edudioxole-2-thione, COSY would definitively connect the signals of the adjacent protons on the aromatic ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each aromatic CH carbon signal by linking it to its corresponding proton signal. researchgate.net

These 2D techniques, used in combination, allow for a complete and confident assignment of all proton and carbon resonances, verifying the molecular structure. ipb.pt

Application of Computational Prediction for NMR Spectral Data

In the absence of experimental data or to corroborate assignments, computational chemistry provides a powerful means to predict NMR spectra. uncw.eduescholarship.org Using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts that can be compared with experimental data.

The process typically involves:

Generating a 3D model of the molecule.

Performing a conformational search and geometry optimization to find the lowest energy structure.

Calculating NMR shielding constants at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). nih.gov

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (like tetramethylsilane (B1202638), TMS) calculated at the same level of theory.

Such computational predictions can achieve high accuracy, with mean absolute errors often less than 0.3 ppm for ¹H and 2 ppm for ¹³C, making them a valuable tool for structural verification. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule. Both Infrared (IR) and Raman spectroscopy provide a molecular "fingerprint" and are particularly useful for identifying functional groups.

Assignment of Characteristic Functional Group Frequencies (e.g., C=S)

The IR and Raman spectra of 5-Chlorobenzo[d] researchgate.netuncw.edudioxole-2-thione are expected to be rich in information, displaying bands corresponding to the vibrations of the aromatic ring, the dioxole moiety, and the characteristic thione group.

C=S Stretch: The most diagnostic vibration is the C=S stretch. The thiocarbonyl group typically gives rise to an absorption band in the region of 1020-1250 cm⁻¹. researchgate.net However, this band can sometimes be weak in the IR spectrum and its position is sensitive to coupling with other vibrations. In related thiourea (B124793) compounds, C=S stretching vibrations have been observed in the regions of 1342-1351 cm⁻¹ and 844-858 cm⁻¹. researchgate.net Its identification is key to confirming the presence of the thione functionality.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the region of 1450-1600 cm⁻¹. libretexts.orgorientjchem.org

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the C-O-C unit in the dioxole ring are expected in the 1000-1250 cm⁻¹ range. orientjchem.org

Aromatic C-H Stretch: The stretching vibrations for C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹. libretexts.org

C-Cl Stretch: The C-Cl stretching vibration typically occurs in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to IR. mdpi.comuu.nl While the C=O stretch is strong in the IR, the C=S bond, being more polarizable, often gives a more intense and easily identifiable signal in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity
C=SStretch1020 - 1250Medium-Weak (IR), Strong (Raman)
Aromatic C=CStretch1450 - 1600Medium-Strong
C-O-CAsymmetric Stretch1150 - 1250Strong
Aromatic C-HStretch3000 - 3100Medium
C-ClStretch600 - 800Strong

Analysis of Molecular Vibrations and Conformations

The vibrational properties of 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione, which are crucial for understanding its bonding and conformational flexibility, can be thoroughly investigated using infrared (IR) and Raman spectroscopy, complemented by computational modeling. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the characteristic frequencies of its constituent functional groups.

The molecule's structure is dominated by a rigid benzodioxole core. The dioxole ring is not perfectly planar and likely adopts a slight envelope or twisted conformation to relieve ring strain. The primary vibrational modes will include C-H stretching and bending from the aromatic ring, C-O-C stretches of the dioxole ether linkages, the C-Cl stretch, and the distinctive C=S thiocarbonyl stretch.

A summary of the expected characteristic vibrational frequencies is presented below. These values are based on established ranges for similar chemical motifs.

Table 1: Predicted Infrared Absorption Ranges for 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic Ring C-H Stretch 3100 - 3000
C=C Stretch 1600 - 1450
C-H Bending (out-of-plane) 900 - 675
Dioxole Ring C-O-C Asymmetric Stretch 1260 - 1200
C-O-C Symmetric Stretch 1070 - 1020
Thiocarbonyl C=S Stretch 1250 - 1050

Computational methods, such as Density Functional Theory (DFT), would be invaluable for assigning these vibrational modes precisely and for exploring the molecule's conformational energy landscape. Such studies could confirm the most stable conformation of the dioxole ring and predict the rotational barrier of the C=S group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). For 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione (molecular formula C₇H₃ClO₂S), HRMS can easily distinguish it from other compounds with the same nominal mass.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two main molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. HRMS can resolve and accurately measure the mass of both isotopic peaks, providing definitive confirmation of the presence of one chlorine atom.

Table 2: Theoretical Exact Masses for Molecular Ions of 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione

Ion Isotopic Composition Theoretical Exact Mass (Da)
[M]⁺ C₇H₃³⁵ClO₂S 185.9542

Investigation of Fragmentation Patterns for Structural Confirmation

The fragmentation would likely be initiated by the loss of small, stable neutral molecules or radicals. Key fragmentation steps could include:

Loss of a chlorine radical (•Cl): A common pathway for chlorinated aromatics, leading to a fragment ion at m/z 151. doaj.org

Loss of carbon monoxide (CO): Cleavage within the dioxole ring could lead to the expulsion of CO, a common fragmentation for similar ring systems.

Loss of the thiocarbonyl group (CS): Ejection of the carbon sulfide (B99878) group would result in a significant fragment.

Combined losses: Sequential losses, such as the loss of CS followed by the loss of a chlorine radical, are also highly probable.

Table 3: Plausible Mass Fragments for 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione

Proposed Fragment Ion Formula of Lost Neutral/Radical Theoretical m/z of Fragment
[M - Cl]⁺ •Cl 151.0
[M - CS]⁺• CS 142.0
[M - CO - Cl]⁺ CO, •Cl 123.0

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular geometry, conformation, and intermolecular interactions.

Analysis of Molecular Geometry and Conformational Preferences

While a specific crystal structure for 5-Chlorobenzo[d] pku.edu.cniaea.orgdioxole-2-thione has not been deposited in public databases, its molecular geometry can be predicted with high confidence. The core structure consists of a planar benzene ring fused to a five-membered dioxole ring. The dioxole ring itself is unlikely to be perfectly planar due to the tetrahedral geometry of the methylene (B1212753) carbon (if present in a related structure) and the sp³-hybridized oxygen atoms, typically adopting a slight envelope conformation.

Investigation of Crystal Packing and Intermolecular Interactions

In the absence of an experimental crystal structure, the likely intermolecular interactions governing the crystal packing can be inferred from the molecule's functional groups. ias.ac.innih.govmdpi.com The solid-state architecture would be a balance of several non-covalent forces.

Halogen Bonding: The chlorine atom possesses an electropositive region on its axial side (a "σ-hole"), allowing it to act as a halogen bond donor. nih.govresearchgate.net This chlorine could form directional interactions with nucleophilic atoms on neighboring molecules, such as the sulfur of the thione group (C-Cl···S=C) or the dioxole oxygen atoms (C-Cl···O). pku.edu.cnrsc.orgresearchgate.net Such interactions are highly directional and play a significant role in crystal engineering. ias.ac.in

π-π Stacking: The electron-rich aromatic ring system would likely induce face-to-face or offset π-π stacking interactions between adjacent molecules, contributing significantly to the crystal's cohesive energy.

Other Interactions: Weak C-H···O or C-H···S hydrogen bonds, where the aromatic protons interact with the oxygen or sulfur atoms of a neighboring molecule, could also contribute to stabilizing the crystal lattice. ed.ac.uk The interplay of these varied interactions would define the final three-dimensional packing motif.

Addressing Polymorphism and Crystallization Challenges

Information regarding the polymorphic forms of 5-Chlorobenzo[d] mdpi.comuobaghdad.edu.iqdioxole-2-thione is not available in published literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit distinct physical and chemical properties. The challenges associated with the crystallization of 5-Chlorobenzo[d] mdpi.comuobaghdad.edu.iqdioxole-2-thione, such as the potential for solvent inclusion or the formation of amorphous solids versus crystalline structures, have not been documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis spectroscopic data for 5-Chlorobenzo[d] mdpi.comuobaghdad.edu.iqdioxole-2-thione, which would provide insights into its electronic transitions, is not present in the available scientific literature.

Study of Chromophores and Electronic Excitations

The chromophoric system of 5-Chlorobenzo[d] mdpi.comuobaghdad.edu.iqdioxole-2-thione is expected to be composed of the substituted benzene ring fused with the dioxole and thione groups. The electronic excitations in such a molecule would likely involve π → π* and n → π* transitions associated with the aromatic system and the carbon-sulfur double bond (thione). However, without experimental data, a specific analysis of these transitions, including their absorption maxima (λmax) and molar absorptivity (ε), cannot be provided.

Correlation with Computational Electronic Structure Calculations

There are no published studies that correlate experimental UV-Vis spectra of 5-Chlorobenzo[d] mdpi.comuobaghdad.edu.iqdioxole-2-thione with computational electronic structure calculations. Such studies, often employing methods like Time-Dependent Density Functional Theory (TD-DFT), are crucial for assigning electronic transitions and understanding the nature of the excited states of a molecule. The absence of both experimental and computational data for this specific compound prevents any correlative analysis.

Computational and Theoretical Investigations of 5 Chlorobenzo D 1 2 Dioxole 2 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. unimib.itasianpubs.orgnih.gov DFT calculations on 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione typically employ functionals such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to optimize the molecular geometry. mdpi.comechemcom.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From the optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the steric and electronic effects within the molecule. For instance, the presence of the chlorine atom and the thione group can influence the planarity of the benzodioxole ring system. Furthermore, DFT calculations can provide insights into the electronic properties, such as the dipole moment and the distribution of electron density, which are critical for predicting intermolecular interactions. mdpi.com

Table 1: Calculated Ground State Properties of 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione using DFT (Hypothetical Data)

PropertyCalculated Value
Total Energy (Hartree)-1285.4567
Dipole Moment (Debye)3.45
C=S Bond Length (Å)1.685
C-Cl Bond Length (Å)1.742
O-C-O Bond Angle (°)108.5

Ab Initio and Semi-Empirical Methods for Molecular Characterization

While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives for molecular characterization. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.govasianpubs.org These methods can provide a rigorous benchmark for the results obtained from DFT. For 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione, ab initio calculations can be used to further refine the optimized geometry and electronic properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 can be employed for a rapid initial assessment of the molecular structure and properties, especially for larger systems where more computationally intensive methods are not feasible.

Analysis of Molecular Orbitals (HOMO-LUMO) and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. semanticscholar.orgnih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione, the distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the sulfur atom of the thione group and the dioxole ring. The LUMO, in contrast, is likely to be distributed over the aromatic ring and the C=S bond. A smaller HOMO-LUMO gap would suggest higher reactivity. scispace.com

Table 2: Calculated Frontier Orbital Energies of 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Computational Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting the spectroscopic parameters of molecules, which can be invaluable for the interpretation of experimental spectra.

Prediction of NMR Chemical Shifts and Shielding Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione with considerable accuracy. researchgate.netd-nb.info The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding constants. idc-online.com These shielding constants can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can aid in the assignment of experimental NMR spectra and can also be used to study the effects of different substituents and conformations on the electronic environment of the nuclei. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione (Hypothetical Data, referenced to TMS)

Carbon AtomPredicted Chemical Shift (ppm)
C=S195.2
C-Cl128.7
Aromatic CH115.4, 110.1
Aromatic C (quaternary)148.9, 145.3
O-C-O102.8

Simulation of Vibrational Spectra (IR, Raman)

For 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione, the simulated IR and Raman spectra would show characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups, such as the C=S stretch, the C-Cl stretch, and the vibrations of the aromatic ring and the dioxole moiety. These theoretical spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of the observed vibrational modes.

Table 4: Predicted Key Vibrational Frequencies for 5-Chlorobenzo[d] researchgate.netidc-online.comdioxole-2-thione (Hypothetical Data)

Vibrational ModePredicted Frequency (cm⁻¹)
C=S Stretch1150
C-Cl Stretch780
Aromatic C=C Stretch1605, 1480
O-C-O Asymmetric Stretch1250

Computational Prediction of Electronic Absorption Maxima

The electronic absorption spectrum of a molecule, typically measured by UV-Visible spectroscopy, provides information about the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for predicting the excitation energies and corresponding absorption wavelengths (λmax) of molecules. rsc.orgeurjchem.com This method calculates the energies of excited states, allowing for the simulation of the UV-Vis spectrum.

For 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione, the principal electronic transitions are expected to be of the π → π* type, localized on the benzodioxole π-conjugated system. The presence of the thione group (C=S) and the chlorine atom introduces heteroatoms with lone pairs and influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict the primary absorption bands. eurjchem.com The results of such a calculation would typically be presented in a table detailing the calculated maximum absorption wavelength (λmax), the oscillator strength (f), which is proportional to the intensity of the absorption, and the molecular orbitals involved in the transition.

Table 1: Illustrative TD-DFT Predicted Electronic Transitions for 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione This table is a hypothetical representation of expected TD-DFT results for illustrative purposes.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contributions
S₀ → S₁ 310 0.25 HOMO → LUMO
S₀ → S₂ 275 0.18 HOMO-1 → LUMO

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, stability, and reactivity. For a molecule like 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione, which possesses a rigid fused-ring backbone, the conformational landscape is expected to be relatively simple compared to flexible acyclic molecules.

Molecular Mechanics (MM) methods, such as the MM+ force field, offer a computationally efficient way to perform geometry optimization and identify low-energy conformations. For a structurally rigid molecule like 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione, the primary application of MM+ would be to obtain an optimized geometry, providing precise bond lengths, bond angles, and dihedral angles. The fused bicyclic system is anticipated to be nearly planar. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations could be subsequently employed to study the molecule's dynamic behavior over time. nih.gov An MD simulation would reveal information about the vibrational motions of the atoms and the stability of the planar conformation. For this specific molecule, MD would likely show minor puckering of the five-membered dioxole-thione ring, but significant deviations from planarity are not expected due to the constraints imposed by the fused aromatic ring.

Due to the inherent rigidity of the benzo[d] researchgate.netcnr.itdioxole fused ring system, 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione is not expected to have multiple distinct, stable conformers separated by significant energy barriers. The molecule exists predominantly in a single, low-energy state corresponding to its near-planar geometry. Any potential conformers would likely arise from very slight puckering of the five-membered ring, but the energy barrier to interconversion between these states would be negligible and easily overcome at room temperature. Therefore, the concept of a complex energy landscape with multiple minima is less relevant for this molecule, which can be effectively described by a single, stable structure. mdpi.com

Theoretical Evaluation of Aromaticity and Electronic Delocalization

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique magnetic properties of certain cyclic, planar molecules with delocalized π-electrons. While the five-membered dioxole-thione ring is not aromatic, the fused benzene (B151609) ring is. Computational methods allow for the quantitative evaluation of this property.

Geometric indices of aromaticity quantify the degree of π-electron delocalization by analyzing the variation in bond lengths within a ring. A perfectly aromatic system like benzene has equal C-C bond lengths. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index are two such geometry-based descriptors. researchgate.netdergipark.org.trnih.gov

HOMA: This index is calculated based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from less than 0 for antiaromatic systems to 1 for fully aromatic systems (like benzene).

Bird Index (I): This index also uses bond length variations to assess aromaticity, typically scaled so that benzene has a value of 100.

For 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione, these indices would be calculated for the six-membered carbocyclic ring to quantify its aromatic character. The fusion of the dioxole-thione ring and the presence of the chloro substituent are expected to cause a slight decrease in the aromaticity of the benzene ring compared to unsubstituted benzene.

Table 2: Illustrative Aromaticity Indices for the Benzene Ring of 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione This table presents expected values based on typical calculations for substituted benzene rings for illustrative purposes.

Compound HOMA Index Bird Index (I₆)
Benzene (Reference) 1.00 100

Aromatic compounds exhibit a characteristic response to an external magnetic field. The delocalized π-electrons generate a "ring current," which induces a local magnetic field. wikipedia.org This effect is the basis for magnetic criteria of aromaticity, most commonly probed computationally using the Nucleus-Independent Chemical Shift (NICS) method. nih.govrsc.orggithub.io

NICS values are calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)). Aromatic systems sustain a diatropic ring current, which opposes the external field inside the ring, resulting in negative NICS values (increased shielding). wikipedia.org Conversely, antiaromatic systems have positive NICS values, and non-aromatic systems have NICS values near zero. For 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione, NICS calculations would confirm the aromaticity of the benzene ring and the non-aromatic nature of the five-membered ring.

Table 3: Illustrative NICS Values (in ppm) for 5-Chlorobenzo[d] researchgate.netcnr.itdioxole-2-thione This table is a hypothetical representation of expected NICS results for illustrative purposes.

Ring System NICS(0) NICS(1) Aromatic Character
Benzene Ring -8.5 -10.0 Aromatic
Dioxole-thione Ring +1.5 -1.0 Non-aromatic

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of a reaction mechanism through computational methods involves a systematic exploration of the potential energy surface (PES) that connects reactants to products. For a molecule like 5-Chlorobenzo[d] wikipedia.orgucsb.edudioxole-2-thione, this would typically involve its reactions with various nucleophiles or electrophiles, or its participation in cycloaddition reactions, which are common for thiones. Density Functional Theory (DFT) is a widely used method for these types of investigations due to its balance of accuracy and computational cost.

A key aspect of understanding a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. ucsb.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate.

Computational chemists employ various algorithms to locate transition states on the potential energy surface. These methods typically search for a first-order saddle point, which is a stationary point with one negative eigenvalue in the Hessian matrix (a matrix of second derivatives of the energy with respect to atomic coordinates). ucsb.edu The eigenvector corresponding to this negative eigenvalue represents the motion of the atoms along the reaction coordinate at the transition state. ucsb.edu

For a hypothetical reaction of 5-Chlorobenzo[d] wikipedia.orgucsb.edudioxole-2-thione, such as a nucleophilic attack at the thiocarbonyl carbon, a computational study would first involve optimizing the geometries of the reactant (the thione and the nucleophile) and the expected product. Subsequently, a transition state search would be performed. Once the TS is located, a frequency calculation is carried out to confirm that it is a true transition state, characterized by a single imaginary frequency.

The energy barrier for the reaction is then calculated as the difference in the electronic energies (often including zero-point vibrational energy corrections) between the transition state and the reactants. These calculations provide quantitative data on the feasibility of a proposed reaction pathway.

Table 1: Hypothetical Energy Barrier Calculation for the Reaction of 5-Chlorobenzo[d] wikipedia.orgucsb.edudioxole-2-thione with a Nucleophile

SpeciesElectronic Energy (Hartree)Zero-Point Energy (kcal/mol)Relative Energy (kcal/mol)
Reactants (Thione + Nucleophile)-1500.000050.00.0
Transition State-1499.950048.530.0
Product-1500.050052.0-30.0

Note: The data in this table is illustrative and does not represent experimentally validated results.

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction. wikipedia.org It can be a simple geometric parameter, such as a bond length or angle, or a more complex combination of coordinates that describe the transformation from reactants to products. wikipedia.org

Reaction coordinate analysis, often performed through an Intrinsic Reaction Coordinate (IRC) calculation, is a crucial step after a transition state has been located. An IRC calculation involves following the reaction path downhill from the transition state on the potential energy surface. ucsb.edu This analysis confirms that the identified transition state indeed connects the intended reactants and products.

By plotting the energy as a function of the reaction coordinate, a reaction energy profile is generated. This profile provides a visual representation of the energy changes throughout the reaction, including the energy barriers of any intermediates and transition states. For a multi-step reaction, this analysis helps to identify the rate-determining step, which is the step with the highest energy barrier.

In the context of 5-Chlorobenzo[d] wikipedia.orgucsb.edudioxole-2-thione, a reaction coordinate analysis for a proposed reaction would provide a detailed map of the energy landscape, revealing the intricate details of bond-breaking and bond-forming processes.

Table 2: Illustrative Data from a Reaction Coordinate Analysis

Point on Reaction CoordinateChange in Key Bond Length (Å)Potential Energy (kcal/mol)
Reactants0.000.0
Midpoint (Reactant to TS)0.5015.0
Transition State1.0030.0
Midpoint (TS to Product)1.5010.0
Product2.00-30.0

Note: The data in this table is illustrative and does not represent experimentally validated results.

Exploration of Advanced Material and Chemical Applications of 5 Chlorobenzo D 1 2 Dioxole 2 Thione

Potential in Materials Science

The field of materials science continually seeks novel organic molecules with tunable electronic and optical properties. The inherent features of 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione, such as its aromatic system, the presence of heteroatoms, and the electron-withdrawing nature of the chlorine atom, make it a candidate for the development of new functional materials.

Organic semiconductors are the cornerstone of flexible and low-cost electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these materials is intrinsically linked to their molecular structure, which governs their charge transport properties and energy levels. Heterocyclic compounds containing sulfur and aromatic rings are a well-established class of organic semiconductors.

The 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione moiety possesses several characteristics that are desirable for organic semiconductors. The planar benzodioxole ring system can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The presence of the chlorine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for tuning the electronic properties of the material and ensuring efficient charge injection and transport in devices. While no specific research on the semiconductor properties of 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione has been reported, the broader class of sulfur-containing heterocycles has shown significant promise. For instance, derivatives of benzothiazole, a related heterocyclic system, have been investigated for their semiconductor applications.

To illustrate the potential, the following table presents the properties of some related heterocyclic organic semiconductors.

Compound ClassExample CompoundKey PropertiesPotential Application
Benzothiazole Derivatives2-ArylbenzothiazolesBlue fluorescence, electron-transportingOLEDs
Thiazole DerivativesPhenyl-substituted polythiazolesHigh charge carrier mobilityOrganic Field-Effect Transistors (OFETs)
Benzodioxole PolymersPoly(3,4-ethylenedioxythiophene) (PEDOT)High conductivity, transparencyHole transport layer in OPVs and OLEDs

Further research into the synthesis and characterization of oligomers and polymers incorporating the 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione unit is warranted to explore its potential in organic electronics.

The reactivity of the thione group in 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione opens avenues for its incorporation into various polymeric structures. The thione can potentially undergo polymerization or be used as a functional monomer in copolymerization reactions. This could lead to the development of polymers with unique thermal, optical, and electronic properties. For example, polymers containing sulfur atoms in their backbone are known for their high refractive indices and interesting electrochemical behaviors.

The benzodioxole unit can impart rigidity to the polymer chain, which can be beneficial for achieving desirable mechanical and thermal properties. The chlorine substituent provides a site for further functionalization, allowing for the fine-tuning of the polymer's properties, such as solubility and processability. Although no polymers based on 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione have been described in the literature, the principles of polymer chemistry suggest that it could be a valuable monomer.

The chromophoric benzodioxole system in 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione suggests its potential as a scaffold for the design of new dyes and pigments. The electronic transitions within the aromatic system can lead to absorption of light in the ultraviolet and visible regions. The color of such a dye could be modulated by extending the conjugation or by introducing various electron-donating or electron-withdrawing groups onto the aromatic ring.

The thione group can also play a role in the optical properties of the molecule and can be a site for chemical modification to create a diverse library of colored compounds. While specific data on the tinctorial properties of 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione is not available, related heterocyclic compounds are known to be effective chromophores. For example, azo dyes derived from 1,2,4-triazoles exhibit a range of colors and are influenced by substituents on the aromatic rings. mdpi.com

The potential of this compound as a dye could be explored by synthesizing derivatives with different substituents and studying their absorption and emission spectra. The following table provides examples of related heterocyclic systems used in dyes.

Heterocyclic SystemType of DyeColor Range
ThiazoleAzo DyesYellow to Red
BenzothiazoleCyanine DyesBlue to Green
1,2,4-TriazoleAzo DyesYellow to Orange

Role in Coordination Chemistry

The field of coordination chemistry explores the interaction of metal ions with ligands to form complex structures with a wide array of applications, from catalysis to medicine. The 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione molecule contains potential donor atoms, making it an interesting candidate for study as a ligand.

The thione group (-C=S) in 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione is a soft donor and is expected to coordinate readily with soft transition metal ions such as Ag(I), Hg(II), and Pt(II). The sulfur atom of the thione group has lone pairs of electrons that can be donated to a metal center to form a coordinate bond. Furthermore, the oxygen atoms of the dioxole ring and the chlorine atom could potentially act as additional donor sites, leading to multidentate coordination behavior.

The coordination of 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione to transition metals could lead to the formation of complexes with interesting geometries and electronic properties. The nature of the metal-ligand bonding and the resulting structure of the complex would depend on the metal ion, its oxidation state, and the reaction conditions. While there are no specific reports on the coordination complexes of 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione, the coordination chemistry of other thione-containing ligands, such as thiazolidine-2-thione, has been studied. rsc.org These studies have shown that such ligands can form stable complexes with a variety of transition metals. rsc.org

The study of metal-thione interactions is a fundamental aspect of coordination chemistry. The interaction between a metal ion and the sulfur atom of a thione group can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography.

In the IR spectrum, the coordination of the sulfur atom to a metal ion typically leads to a decrease in the frequency of the C=S stretching vibration, providing evidence of bond formation. X-ray crystallography can provide precise information about the bond lengths and angles in the metal complex, revealing the nature of the metal-sulfur bond.

While experimental data for 5-Chlorobenzo[d] chemspider.comrsc.orgdioxole-2-thione complexes is not available, a hypothetical study could involve reacting it with various transition metal salts and characterizing the resulting products. Such an investigation would contribute to the fundamental understanding of metal-thione interactions and could lead to the discovery of new complexes with novel properties. The table below summarizes the expected spectroscopic changes upon coordination of a thione ligand to a metal.

Spectroscopic TechniqueObservable Change upon CoordinationInformation Gained
Infrared (IR) SpectroscopyShift in the ν(C=S) stretching frequencyEvidence of metal-sulfur bond formation
Nuclear Magnetic Resonance (NMR)Chemical shift changes of protons and carbons near the thione groupInformation on the coordination site and electronic effects
UV-Visible SpectroscopyShift in absorption bandsChanges in the electronic structure of the ligand upon coordination
X-ray CrystallographyDetermination of bond lengths and anglesDetailed structural information of the coordination complex

Applications in Agrochemical Research (as a synthetic intermediate)

There is currently no direct evidence in the reviewed literature of 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione being utilized as a specific synthetic intermediate for the production of commercial or investigational agrochemicals. The exploration of its potential in this field is therefore based on the known reactivity and utility of related chemical scaffolds.

Precursor for Agrochemical Scaffolds

The 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione molecule possesses several key features that could theoretically make it a valuable precursor for agrochemical scaffolds. The benzodioxole moiety is a recognized pharmacophore in various biologically active molecules. The presence of a chlorine atom and a thione group offers reactive sites for further chemical modification.

Hypothetically, this compound could serve as a starting material for the synthesis of more complex molecules with potential pesticidal or herbicidal properties. The thione group (C=S) can undergo a variety of chemical transformations, including conversion to thiols, sulfides, or other sulfur-containing heterocycles, which are common in agrochemical structures. The chlorine atom on the aromatic ring can also be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups to build a larger, more complex agrochemical scaffold.

Structure-Property Relationships in Agrochemical Design (without biological activity outcomes)

In the absence of specific biological activity data for 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione, we can analyze its structural components to predict its physicochemical properties relevant to agrochemical design. These properties are crucial for determining a compound's behavior in terms of absorption, translocation, and persistence in the environment.

Table 1: Predicted Physicochemical Properties and Their Relevance in Agrochemical Design

PropertyInfluence of Structural MoietiesRelevance in Agrochemical Design
Lipophilicity (LogP) The benzodioxole ring and the chlorine atom are lipophilic, while the thione group is more polar. The overall LogP would be moderate.Affects the compound's solubility in plant cuticles and its ability to cross biological membranes. A balanced LogP is often desirable for effective uptake and transport.
Electronic Effects The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. The dioxole and thione groups also contribute to the overall electron distribution.Can impact the binding affinity of the molecule to its target site and its metabolic stability.
Steric Hindrance The chlorine atom and the thione group introduce some steric bulk, which can influence how the molecule interacts with biological targets.Can play a role in the selectivity of the compound for its intended target, potentially reducing off-target effects.
Metabolic Stability The benzodioxole ring can be susceptible to metabolic cleavage. The chlorine atom may increase resistance to metabolic degradation.Determines the persistence of the compound in the target organism and the environment.

Emerging Roles in Niche Chemical Applications

While no specific applications have been documented for 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione in sensor technologies or catalysis, the structural features of the molecule suggest potential avenues for future research in these areas.

Component in Sensor Technologies (based on structural recognition)

The rigid, planar structure of the benzodioxole ring system and the presence of heteroatoms (oxygen, sulfur, and chlorine) could make 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione or its derivatives suitable for applications in chemical sensors. These features can facilitate specific interactions with target analytes through mechanisms such as hydrogen bonding, halogen bonding, or π-π stacking.

For instance, chlorinated aromatic compounds have been investigated for their potential use in gas sensors. The chlorine substituent can modulate the electronic properties of the molecule, which in turn could lead to a measurable change in conductivity or optical properties upon interaction with a specific analyte.

Catalytic Applications (if the compound or its derivatives function as catalysts or ligands)

There is no current research indicating that 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione or its immediate derivatives have been employed as catalysts or ligands in catalytic reactions. However, the presence of sulfur and chlorine atoms provides potential coordination sites for metal ions.

If appropriately modified, derivatives of this compound could potentially act as ligands for transition metal catalysts. The design of such ligands is a highly active area of research, as the ligand plays a crucial role in determining the activity, selectivity, and stability of the catalyst. The electronic and steric properties of the 5-Chlorobenzo[d] nih.govchemspider.comdioxole-2-thione scaffold could be tuned through chemical synthesis to create novel ligands for a variety of catalytic transformations.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements on 5-Chlorobenzo[d]frontiersin.orgresearchgate.netdioxole-2-thione

Direct research focused exclusively on 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione is notably limited in the current scientific literature. However, advancements in the study of related benzo[d] frontiersin.orgresearchgate.netdioxole derivatives and other thione-containing heterocycles provide a foundational understanding from which to build. The benzo[d] frontiersin.orgresearchgate.netdioxole scaffold is a key structural motif in numerous natural products and pharmacologically active compounds, suggesting that its derivatives, including the 5-chloro-2-thione variant, may possess valuable biological properties. Research on analogous compounds has highlighted their potential in medicinal chemistry, particularly in the development of antitumor agents.

Identification of Current Research Gaps and Challenges

Lack of Established Synthetic Protocols: There are no optimized and reported synthetic methods specifically for 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione.

Limited Spectroscopic and Structural Data: Comprehensive characterization, including detailed NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction analysis, is currently unavailable.

Unknown Reactivity Profile: The chemical behavior of the thione group within this specific chlorinated benzodioxole framework has not been investigated.

Unexplored Biological and Material Properties: The potential applications of this compound in medicine, materials science, or agrochemicals remain entirely speculative.

Outlook on Future Research Directions

The dearth of information on 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione presents a fertile ground for future research. The following subsections outline promising avenues for investigation.

Development of Novel and Sustainable Synthetic Methodologies

A crucial first step will be the development of efficient and environmentally benign methods for the synthesis of 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione. Drawing inspiration from the synthesis of the parent compound, benzo[d] frontiersin.orgresearchgate.netoxathiole-2-thione, a potential route could involve the reaction of 4-chlorocatechol (B124253) with thiophosgene (B130339) or a thiophosgene equivalent. mdpi.com Future research should focus on optimizing reaction conditions, exploring alternative and less hazardous reagents, and developing scalable protocols. The exploration of one-pot syntheses and catalytic methods would represent a significant advancement.

Exploration of Undiscovered Reactivity Patterns

Once a reliable synthetic route is established, a thorough investigation of the reactivity of 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione is warranted. Key areas of interest include:

Reactions at the Thione Group: Investigating alkylation, oxidation, and cycloaddition reactions at the C=S double bond to generate a library of novel derivatives.

Nucleophilic Aromatic Substitution: Exploring the potential for displacement of the chlorine atom to introduce further functionalization on the aromatic ring.

Reductive and Oxidative Transformations: Studying the behavior of the molecule under various reducing and oxidizing conditions to understand its stability and potential for derivatization.

Advanced Computational Modeling for Predictive Chemistry

In parallel with experimental work, advanced computational modeling can provide valuable insights into the properties and reactivity of 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione. acs.org Density functional theory (DFT) calculations can be employed to:

Predict its molecular geometry, electronic structure, and spectroscopic properties.

Model its reactivity and predict the outcomes of various chemical reactions.

Screen for potential biological activity through molecular docking studies with various protein targets.

These computational approaches can help to guide and rationalize experimental efforts, accelerating the pace of discovery.

Expansion into Emerging Materials Science Fields

The unique combination of a chlorinated aromatic ring, a dioxole moiety, and a thione group suggests that 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione and its derivatives could find applications in materials science. Heterocycles containing both nitrogen and sulfur have been noted for their interesting physicochemical properties with potential applications in futuristic materials. openmedicinalchemistryjournal.com Future research could explore:

Organic Electronics: Investigating the potential of this compound and its polymers as components in organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. The presence of sulfur and the potential for extended conjugation in derivatives are favorable characteristics for such applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the thione group as a ligand for the construction of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

Functional Dyes: Exploring the chromophoric properties of derivatives of 5-Chlorobenzo[d] frontiersin.orgresearchgate.netdioxole-2-thione for applications as functional dyes in sensing or imaging.

Broader Impact of 5-Chlorobenzo[d]researchgate.netchemicalbook.comdioxole-2-thione Research on Heterocyclic Chemistry

The study of 5-Chlorobenzo[d] researchgate.netchemicalbook.comdioxole-2-thione, and molecules of its class, stands to make a significant contribution to the broader field of heterocyclic chemistry. The benzo[d] researchgate.netchemicalbook.comdioxole moiety is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govfrontiersin.orgnih.govrsc.orgchemicalbook.comias.ac.inresearchgate.netnajah.eduresearchgate.netnih.gov The introduction of a thione functional group and a chloro substituent on this scaffold opens up new avenues for chemical exploration and the development of novel molecular architectures.

Research into the synthesis and reactivity of 5-Chlorobenzo[d] researchgate.netchemicalbook.comdioxole-2-thione would likely spur the development of new synthetic methodologies. The thione group is a versatile functional handle for a variety of chemical transformations, including cycloaddition reactions and conversions to other functional groups. acs.org Understanding the influence of the chloro substituent and the dioxole ring on the reactivity of the thione would provide valuable insights for synthetic chemists.

Furthermore, the exploration of this compound's properties could lead to the discovery of new materials with interesting electronic or optical properties. The combination of the electron-rich benzodioxole system with the polarizable thione group could result in unique molecular characteristics.

In essence, while 5-Chlorobenzo[d] researchgate.netchemicalbook.comdioxole-2-thione may be a single molecule, its study has the potential to ripple through the field of heterocyclic chemistry, impacting synthetic strategy, medicinal chemistry, and materials science. Further investigation into this and related compounds is warranted to fully unlock their scientific potential.

Interactive Data Table: Properties of Related Compounds

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Chlorobenzo[d][1,3]dioxole-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes starting from precursors like 4-chloro-o-phenylenediamine or aniline derivatives. For example, tizanidine-related syntheses involve thiourea derivatives (e.g., 1-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea) under reflux conditions in isopropyl alcohol, with triethylamine as a catalyst . Optimization includes solvent selection (polar aprotic solvents for higher yields), temperature control (reflux at 80–100°C), and stoichiometric adjustments (1:1.2 molar ratio of reactants) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons appear as distinct doublets (δ = 6.81–7.80 ppm) .
  • X-ray crystallography : Resolves dihedral angles between benzodioxole and heterocyclic rings (e.g., 56.5° between benzene and pyrimidine rings in derivatives) .
  • IR spectroscopy : Identifies thione (C=S) stretches at ~1200–1250 cm1^{-1} .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:

  • Exact exchange terms : Improve accuracy in atomization energy predictions (average deviation <2.4 kcal/mol) .
  • Local kinetic-energy density : Models correlation-energy interactions in electron-rich sulfur atoms .
  • Applications : Predict regioselectivity in nucleophilic attacks (e.g., thione sulfur as a reactive site) .

Q. What strategies address low yields in catalytic C–H functionalization reactions involving this compound?

  • Methodological Answer :

  • Catalyst selection : Ruthenium or cobalt catalysts (e.g., [RuCl2_2(p-cymene)]2_2) enhance chelation-assisted C–H activation .
  • Ligand optimization : Bulky ligands (e.g., phosphines) reduce steric hindrance and improve turnover.
  • Reaction monitoring : Use LC-MS to identify intermediates (e.g., cyclometalated adducts) and adjust reaction time (typically 16–24 hours) .

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?

  • Methodological Answer :

  • Cross-validation : Compare DFT-predicted NMR chemical shifts with experimental data (e.g., deviations >0.5 ppm indicate model inaccuracies) .
  • Sensitivity analysis : Vary basis sets (e.g., 6-31G* vs. cc-pVTZ) to assess computational robustness .
  • Experimental replication : Repeat crystallography under varying conditions (e.g., solvent evaporation rates) to confirm structural anomalies .

Q. What are the challenges in using this compound for fluorogenic DNA labeling, and how are they mitigated?

  • Methodological Answer :

  • Selectivity : The compound’s cyano group reacts non-specifically with amino groups in nucleic acids. Solution: Use 5-formylcytosine (5fC)-specific probes (e.g., 2-(5-chlorobenzo[d]thiazol-2-yl)acetonitrile) that form cyclized adducts exclusively with 5fC .
  • Detection limits : Fluorescence quenching occurs at low concentrations. Mitigation: Optimize labeling protocols (e.g., 37°C incubation for 12 hours) and use single-molecule sequencing for low-abundance targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.